1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)-
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Overview
Description
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- is an organophosphorus compound with the molecular formula C₁₀H₁₄ClPSi and a molecular weight of 228.73 g/mol . This compound is notable for its unique structure, which includes a phosphorus-carbon double bond, a chlorine atom, a phenyl group, and a trimethylsilyl group. These structural features make it an interesting subject of study in the field of organophosphorus chemistry.
Preparation Methods
The synthesis of 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphine with a Grignard reagent, followed by the addition of a phenyl group and a trimethylsilyl group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reactivity patterns and the development of novel synthetic methodologies.
Biology: The compound’s reactivity with biological molecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs that target phosphorus-containing biomolecules.
Mechanism of Action
The mechanism by which 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The phosphorus-carbon double bond is highly reactive and can participate in a range of chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and phenyl groups, as well as the electron-donating effects of the trimethylsilyl group .
Comparison with Similar Compounds
Similar compounds to 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- include other organophosphorus compounds with phosphorus-carbon double bonds, such as:
Phosphaalkenes: Compounds with a phosphorus-carbon double bond and various alkyl or aryl substituents.
Phosphinidenes: Highly reactive species with a phosphorus-carbon double bond and a lone pair of electrons on the phosphorus atom.
Phospholes: Five-membered ring compounds containing a phosphorus atom and a phosphorus-carbon double bond.
The uniqueness of 1-Phosphaethylene, 1-chloro-2-phenyl-2-(trimethylsilyl)- lies in its combination of substituents, which confer distinct reactivity and stability compared to other organophosphorus compounds .
Properties
CAS No. |
74483-17-3 |
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Molecular Formula |
C10H14ClPSi |
Molecular Weight |
228.73 g/mol |
IUPAC Name |
chloro-[phenyl(trimethylsilyl)methylidene]phosphane |
InChI |
InChI=1S/C10H14ClPSi/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
HTENDZUFGYUYQK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=PCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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